molecular formula C15H11N5O3S B11665528 3-(3-Nitrophenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-87-8

3-(3-Nitrophenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665528
CAS No.: 303106-87-8
M. Wt: 341.3 g/mol
InChI Key: SBZWYSDOFXDMMP-CXUHLZMHSA-N
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Description

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a thiophenylmethylene group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with thiophene-2-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiophenylmethylene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-Nitrophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-Nitrophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(3-Nitrophenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both nitrophenyl and thiophenylmethylene groups, which confer distinct chemical and biological properties

Properties

CAS No.

303106-87-8

Molecular Formula

C15H11N5O3S

Molecular Weight

341.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H11N5O3S/c21-15(19-16-9-12-5-2-6-24-12)14-8-13(17-18-14)10-3-1-4-11(7-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+

InChI Key

SBZWYSDOFXDMMP-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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